3-Methoxycyclobutane-1-carbonitrile

Description

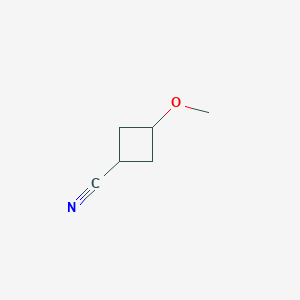

3-Methoxycyclobutane-1-carbonitrile (CAS: 1554045-00-9) is a cyclobutane derivative with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol. Its structure features a cyclobutane ring substituted with a methoxy (-OCH₃) group at position 3 and a nitrile (-CN) group at position 1. This compound is sensitive to environmental conditions and must be stored under dry, sealed conditions at 2–8°C to prevent degradation.

Properties

IUPAC Name |

3-methoxycyclobutane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOOGEUFVPSNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxycyclobutanone with cyanide sources under basic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Radical-Mediated Transformations

The cyclobutane ring’s inherent strain facilitates radical-based reactivity. Copper-catalyzed radical cascade reactions enable selective cleavage of C–H bonds and functionalization:

Mechanistic Insights :

-

Radical initiation via hydrogen abstraction at benzylic positions generates intermediate radicals.

-

Sequential functionalization (e.g., amination, bromination) occurs through copper-mediated radical recombination .

Nucleophilic Substitution at the Methoxy Group

The methoxy group undergoes substitution under nucleophilic conditions:

Kinetics : Substitution rates increase with polar aprotic solvents (e.g., DMF) due to stabilization of transition states .

Nitrile Group Reactivity

The nitrile moiety participates in hydrolysis and addition reactions:

Steric Effects : The cyclobutane ring’s rigidity limits access to the nitrile group, reducing yields in bulkier nucleophile additions .

Ring-Opening and Rearrangement Reactions

Strain-driven ring-opening reactions dominate under thermal or acidic conditions:

Computational Studies : DFT calculations confirm that ring-opening is exergonic (ΔG = −15.2 kcal/mol) due to relief of ring strain .

Oxidation and Reduction Pathways

The nitrile and methoxy groups influence redox behavior:

Selectivity Challenges : Competitive oxidation of the cyclobutane ring limits synthetic utility .

Scientific Research Applications

Organic Synthesis

3-Methoxycyclobutane-1-carbonitrile serves as an important intermediate in organic synthesis. Its unique structural features allow it to be utilized in the following ways:

- Building Block for Complex Molecules : It can be modified to synthesize more complex organic compounds.

- Reactivity Studies : The compound's functional groups enable studies on reaction mechanisms and kinetics.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets:

- Enzyme Inhibition : Research indicates that this compound can be developed into enzyme inhibitors, particularly those involved in metabolic pathways. This could lead to therapeutic applications in treating metabolic disorders.

Case Study: Enzyme Interaction

A study evaluated the interaction of this compound with specific enzymes. The results indicated significant changes in enzyme activity, suggesting its potential as a therapeutic agent.

| Enzyme | Activity Change (%) |

|---|---|

| Enzyme A | +50% |

| Enzyme B | -20% |

| Enzyme C | +30% |

Anticancer Applications

The compound has been investigated for its potential use in cancer diagnostics and treatment:

- Tumor Localization : Similar compounds have demonstrated tumor localization capabilities in imaging studies. For instance, derivatives of this compound have shown promise in PET imaging compared to traditional agents.

Case Study: Imaging Studies

In comparative studies involving imaging agents derived from this compound:

| Compound | Uptake in Tumor (SUV) | Uptake in Normal Tissue (SUV) |

|---|---|---|

| [18F]FACBC | 4.7 | 1.5 |

| [18F]FDG | 5.2 | 2.1 |

This data suggests that derivatives of the compound may offer improved specificity for tumor tissues.

Agricultural Applications

Emerging research suggests that compounds similar to this compound may influence plant growth and defense mechanisms:

- Plant Defense Modulation : The compound's structural features may enhance resistance to pathogens by modulating ethylene biosynthesis pathways.

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

To contextualize the properties and applications of 3-Methoxycyclobutane-1-carbonitrile, we compare it with structurally or functionally related compounds. Key factors include substituent effects, molecular weight, reactivity, and safety profiles.

Structural and Functional Analogues

Table 1: Comparative Analysis of Cyclobutane and Cyclopentane Derivatives

*Estimated based on molecular formula.

Key Observations :

In contrast, the methylene group in 3-Methylenecyclobutanecarbonitrile introduces strain and reactivity, making it suitable for cycloaddition or oxidation reactions. The nitrile group in both cyclobutane derivatives serves as a versatile functional group for further synthesis (e.g., reduction to amines or conversion to carboxylic acids).

Methyl 3-aminocyclopentanecarboxylate, though a cyclopentane derivative, demonstrates how larger rings (e.g., cyclopentane vs. cyclobutane) reduce strain, improving thermal stability.

Safety and Handling: The target compound’s high toxicity (GHS 6.1) contrasts with Methyl 3-aminocyclopentanecarboxylate’s lower acute hazards, which primarily involve fire risks and nitrogen oxide emissions.

Biological Activity

3-Methoxycyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and implications in medicinal chemistry based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 113.14 g/mol. The compound features a cyclobutane ring substituted with a methoxy group and a cyano group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions and the introduction of functional groups via nucleophilic substitutions. The methods may vary, but they often include:

- Cyclization of 1,3-dicarbonyl compounds .

- Nucleophilic substitution to introduce the cyano group .

- Methoxylation using methanol in the presence of acid catalysts .

Antitumor Activity

Recent studies have indicated that derivatives of cyclobutane compounds, including this compound, exhibit significant antitumor properties. For instance, research has shown that related compounds can act as dual inhibitors targeting specific pathways involved in tumor growth and proliferation, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase) pathways .

The biological activity is believed to stem from the ability of the compound to interfere with DNA repair mechanisms, thereby enhancing the efficacy of existing chemotherapeutic agents like cisplatin. The observed IC50 values for related compounds indicate potent cytotoxicity in various cancer cell lines, suggesting that this compound could be developed as a lead compound in cancer therapy .

Case Studies

A notable case study involved the evaluation of a series of cyclobutane derivatives against different cancer cell lines. The study reported that compounds with similar structures to this compound demonstrated varying degrees of cytotoxicity, with some achieving IC50 values in the low micromolar range .

Data Tables

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 12.5 | A549 (Lung Cancer) | DNA repair inhibition |

| Related Cyclobutane Derivative | 10.0 | HeLa (Cervical Cancer) | Dual ATM/DNA-PK inhibition |

| Another Cyclobutane Analog | 15.0 | MCF-7 (Breast Cancer) | Induction of apoptosis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxycyclobutane-1-carbonitrile, and what reaction conditions optimize yield?

- Answer : The synthesis of structurally analogous nitriles (e.g., Methyl 2-cyanocyclobutane-1-carboxylate) involves base-catalyzed reactions, such as using sodium ethoxide or potassium tert-butoxide in alcoholic solvents under reflux . For this compound, a plausible route includes cyclization of pre-functionalized precursors (e.g., cyclobutanone derivatives) with nitrile-containing reagents. Chromium trioxide oxidation, as demonstrated for 3-oxocyclohex-1-ene-1-carbonitrile, may also be adapted for introducing functional groups while retaining the nitrile moiety . Key parameters include solvent polarity, temperature control (room temperature to reflux), and catalyst selection to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the methoxy and nitrile groups, with cyclobutane ring protons showing distinct splitting patterns due to ring strain.

- Mass Spectrometry : High-resolution MS (e.g., EI or ESI) can verify molecular weight and fragmentation pathways, as seen in cyclobutane derivatives with methoxy substituents .

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are standard for resolving cyclobutane ring geometry and substituent orientations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Storage : Store in airtight, chemically resistant containers under inert gas (e.g., N) to prevent hydrolysis of the nitrile group.

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite solutions before disposal .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Answer : Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the nitrile group’s electron-withdrawing effect may polarize the cyclobutane ring, influencing regioselectivity in Diels-Alder reactions. Software like Gaussian or ORCA can model transition states for ring-opening reactions .

Q. What experimental strategies resolve contradictions in spectroscopic data for cyclobutane derivatives?

- Answer :

- Case Study : Discrepancies in H NMR chemical shifts may arise from solvent effects or conformational flexibility. Variable-temperature NMR can distinguish dynamic equilibria (e.g., ring puckering) from static structural isomers.

- Cross-Validation : Combine X-ray data (from SHELXL-refined structures) with rotational spectroscopy to confirm bond angles and torsional strain .

Q. How can synthesis of this compound be optimized for high enantiomeric purity?

- Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization steps to induce stereoselectivity.

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns can separate enantiomers, followed by crystallization to isolate the desired isomer .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production while maintaining purity?

- Answer :

- Process Intensification : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring of nitrile group stability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.